4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H19ClN2O5S and its molecular weight is 398.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have been directed towards the synthesis of novel compounds with azetidinone cores due to their significant biological activities. For instance, Dejaegher et al. (2008) explored the transformation of methyl 2-alkoxy-5-amino-2-pentenoates into 3-oxopiperidin-2-ones, highlighting the versatility of azetidinones in synthetic chemistry Dejaegher, D’hooghe, & Kimpe, 2008. This research underscores the compound's potential as a precursor in synthesizing complex heterocyclic structures.
Antimicrobial and Antitubercular Activities
Compounds with azetidinone frameworks have been evaluated for their antimicrobial and antitubercular properties. Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and assessed their antioxidant, antimicrobial, and antitubercular activities, providing insights into the potential therapeutic applications of such compounds Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014.
Antioxidant Properties
The antioxidant capabilities of azetidinone derivatives are also of interest. Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and evaluated their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents Shah, Patel, Prajapati, Vaghari, & Parmar, 2014.
Environmental Degradation Studies
Research on environmental degradation pathways of synthetic compounds, including those with azetidinone units, is crucial for understanding their environmental impact. Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl by Aspergillus niger, demonstrating the potential for microbial degradation of synthetic compounds in agricultural settings Sharma, Banerjee, & Choudhury, 2012.
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-11-6-13(8-17(21)19(11)2)25-14-9-20(10-14)26(22,23)16-7-12(18)4-5-15(16)24-3/h4-8,14H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBKIPODUGRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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